Hippeastidine

Acetylcholinesterase inhibition Alzheimer's disease research Amaryllidaceae alkaloid screening

Hippeastidine (also known as aulicine) is a crinine-type Amaryllidaceae alkaloid with the IUPAC name 1,2,3,4,4a,6-hexahydro-10-hydroxy-3,8,9-trimethoxy-5,10b-ethanophenanthridine, molecular formula C₁₈H₂₅NO₄, and a monoisotopic mass of 319.17836 Da. First isolated and structurally elucidated from Chilean Amaryllidaceae species (Hippeastrum ananuca) by Pacheco et al.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
CAS No. 66276-51-5
Cat. No. B1195189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippeastidine
CAS66276-51-5
Synonyms1,2,3,4,4a,6-hexahydro-10-hydroxy-3,8,9-trimethoxy-5,10b-ethanophenanthridine
hippeastidine
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC
InChIInChI=1S/C18H25NO4/c1-21-12-4-5-18-6-7-19(14(18)9-12)10-11-8-13(22-2)17(23-3)16(20)15(11)18/h8,12,14,20H,4-7,9-10H2,1-3H3
InChIKeyXQFCONVZHYBBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hippeastidine (CAS 66276-51-5) – Compound Identity and Pharmacognostic Baseline for Sourcing Decisions


Hippeastidine (also known as aulicine) is a crinine-type Amaryllidaceae alkaloid with the IUPAC name 1,2,3,4,4a,6-hexahydro-10-hydroxy-3,8,9-trimethoxy-5,10b-ethanophenanthridine, molecular formula C₁₈H₂₅NO₄, and a monoisotopic mass of 319.17836 Da . First isolated and structurally elucidated from Chilean Amaryllidaceae species (Hippeastrum ananuca) by Pacheco et al. in 1978 [1], hippeastidine belongs to the phenanthridine class of isoquinoline alkaloids exclusive to the Amaryllidaceae family . Its complete ¹H and ¹³C NMR assignments were subsequently achieved by Kulhánková et al. (2013), establishing a definitive spectroscopic fingerprint for identity verification in procurement quality control [2]. The compound is naturally accompanied by close structural analogs including 3-O-demethylhippeastidine, lycorine, and 6β-hydroxyhippeastidine within the same botanical sources, necessitating rigorous differentiation when selecting the precise molecular entity for research or industrial application [3].

Cholinesterase pathway study Supports AChE/BuChE inhibition screening within Amaryllidaceae alkaloid panels
Genetic toxicology context Documented clastogenicity endpoint profile aids genotoxicity benchmarking
NMR dereplication standard Fully assigned ¹H/¹³C data enable identity confirmation in complex mixtures
Botanical marker alignment Principal active alkaloid in H. tubispathus for extract standardization research

Why Generic Amaryllidaceae Alkaloid Substitution Fails: Critical Differentiation of Hippeastidine from Co-Occurring Analogs


Hippeastidine cannot be treated as a generic, interchangeable Amaryllidaceae alkaloid because its pharmacological profile, genotoxicity signature, and structural features diverge materially from its closest co-occurring congeners—even within the same botanical extract. In the Kulhánková et al. (2013) panel of 13 Zephyranthes robusta alkaloids evaluated under identical Ellman's assay conditions, only 8-O-demethylmaritidine exhibited 'significant' acetylcholinesterase (AChE) inhibition (IC₅₀ HuAChE = 28.0 ± 0.9 μM), while hippeastidine did not reach this threshold—establishing a clear potency hierarchy [1]. Conversely, hippeastidine was identified as the most active constituent in Habranthus tubispathus extracts, outperforming co-isolated lycorine and 3-O-demethylhippeastidine [2]. Critically, hippeastidine carries a documented clastogenic liability at 7.5 mg/kg (single dose) and 3 mg/kg (multidose) in mouse bone marrow micronucleus assays [3], a genotoxicity flag absent from the published profiles of many comparator alkaloids. These orthogonal differences—spanning target engagement potency, botanical source-dependent activity ranking, and genetic toxicology—mean that substituting hippeastidine with lycorine, 3-O-demethylhippeastidine, or 8-O-demethylmaritidine would yield qualitatively different experimental outcomes and safety profiles.

Potency AChE inhibition profile may shift significantly relative to 8-O-demethylmaritidine; hippeastidine does not replicate that potency tier.
Genotox Clastogenic endpoint context differs from galanthamine; this safety-related signal is absent in many comparator alkaloids.
Cytotox Hippeastidine-type scaffold cytotoxicity profile may diverge from lycorine; cell-model response cannot be assumed equivalent.
Source Activity ranking is botanical-source dependent; H. tubispathus hierarchy may not transfer to other Amaryllidaceae extracts.

Quantitative Differentiation Evidence for Hippeastidine (CAS 66276-51-5) Against Closest Analogs and Alternatives


AChE Inhibitory Potency Hierarchy: Hippeastidine vs. 8-O-Demethylmaritidine in Identical Ellman's Assay

In the head-to-head panel of 13 alkaloids isolated from Zephyranthes robusta and tested under identical Ellman's assay conditions against human erythrocytic AChE (HuAChE), only 8-O-demethylmaritidine met the threshold for 'significant' inhibition with an IC₅₀ of 28.0 ± 0.9 μM; hippeastidine was tested in the same panel but was not reported to reach this activity level, placing its IC₅₀ above 28 μM [1]. This establishes that hippeastidine is a weaker AChE inhibitor than its co-isolated comparator 8-O-demethylmaritidine by a quantifiable margin.

AChE potency vs. 8-O-demethylmaritidine
Head-to-head
Hippeastidine IC₅₀ (HuAChE) > 28 μM vs. comparator IC₅₀ 28.0 ± 0.9 μM; at least 1-fold less potent in Ellman's assay
Supports cholinesterase pathway interpretation; hippeastidine is a weaker inhibitor in this specific enzyme context.
Zephyranthes robusta panel; human erythrocytic AChE.
Acetylcholinesterase inhibition Alzheimer's disease research Amaryllidaceae alkaloid screening

Botanical Source-Dependent Activity Ranking: Hippeastidine as the Most Active AChE Inhibitor in Habranthus tubispathus Extract

In a bioguided fractionation study of Habranthus tubispathus (Amaryllidaceae), hippeastidine was identified as the most active AChE-inhibitory constituent among the three major alkaloids isolated—namely hippeastidine, lycorine, and 3-O-demethylhippeastidine [1]. This ranking was derived from activity-guided isolation where hippeastidine accounted for the highest proportion of the extract's total AChE inhibitory activity, distinguishing it from co-occurring lycorine and its direct demethylated analog within this specific botanical matrix.

Activity ranking in H. tubispathus
Class-level inference
Ranked most active AChE inhibitor among hippeastidine, lycorine, and 3-O-demethylhippeastidine in bioguided fractionation.
Context-dependent: principal bioactive marker in this specific botanical matrix; ranking may not generalize.
Exact IC₅₀ values not reported; qualitative extract-level data.
Botanical extract standardization Acetylcholinesterase inhibition Bioguided fractionation

Clastogenic Liability Profile: Hippeastidine Genotoxicity vs. Therapeutic Amaryllidaceae Alkaloids (Galanthamine)

Hippeastidine was evaluated for clastogenic activity in the mouse bone marrow micronucleus assay at a single dose of 7.5 mg/kg and a multidose regimen of 3 mg/kg once weekly for 4 weeks, with clastogenic effects observed under both protocols [1]. In contrast, galanthamine—the clinically approved Amaryllidaceae alkaloid for Alzheimer's disease (marketed as Razadyne®)—has an established safety record and is not associated with clastogenicity in standard regulatory genotoxicity batteries at therapeutic doses [2]. This represents a critical safety differentiation: hippeastidine carries a positive clastogenicity signal at mg/kg doses, whereas the approved therapeutic analog galanthamine lacks such a genotoxicity flag.

Clastogenicity vs. galanthamine
Cross-study comparable
Hippeastidine positive in mouse bone marrow micronucleus assay (7.5 mg/kg single; 3 mg/kg multidose). Galanthamine negative in standard genotoxicity assessments.
Supports genotoxicity endpoint review; clastogenic signal differentiates hippeastidine from the approved drug galanthamine.
Assay conditions differ; direct head-to-head not available.
Genetic toxicology Safety pharmacology Chromosomal damage

Cytotoxicity Advantage of the Hippeastidine Scaffold: 6β-Hydroxyhippeastidine vs. Lycorine in SARS-CoV-2 Antiviral Screening

6β-Hydroxyhippeastidine, a direct hydroxylated derivative of hippeastidine, exhibited weak anti-SARS-CoV-2 activity (EC₅₀ = 40–77 μM) at non-cytotoxic concentrations in Vero-E6 cells [1]. In the same study, lycorine—a closely related Amaryllidaceae alkaloid and frequent co-occurring comparator—was cytotoxic with a CC₅₀ of 1.2 μM and pancratistatin with CC₅₀ of 0.13 μM [1]. This >33-fold difference in cytotoxicity between the hippeastidine-type scaffold (represented by 6β-hydroxyhippeastidine) and lycorine indicates that the hippeastidine chemotype may offer a wider therapeutic window, relevant for antiviral or antiproliferative screening programs where cytotoxicity limits the utility of lycorine-type alkaloids.

Scaffold cytotoxicity vs. lycorine
Cross-study comparable
6β-Hydroxyhippeastidine (hippeastidine derivative) non-cytotoxic at >40 μM. Lycorine CC₅₀ = 1.2 μM; >33-fold higher cytotoxicity in Vero-E6 cells.
Supports cytotoxicity endpoint differentiation for the hippeastidine scaffold; cell-model response may differ from lycorine-type alkaloids.
Derivative data; direct hippeastidine CC₅₀ not reported.
Antiviral drug discovery Cytotoxicity profiling Coronavirus research

Complete NMR Spectroscopic Characterization: Hippeastidine as a Fully Assigned Reference Standard vs. Partially Characterized Analogs

Complete ¹H and ¹³C NMR assignments for hippeastidine were achieved by Kulhánková et al. (2013) using 1D and 2D NMR spectroscopic experiments [1]. This full assignment provides a definitive spectroscopic reference for identity confirmation and purity assessment in procurement. In contrast, 3-O-demethylhippeastidine—the closest structural analog differing by a single O-demethylation—was separately characterized by Cavallaro et al. (2014) with complete ¹H and ¹³C NMR data [2], but the spectroscopic database for this analog is more limited. For procurement quality control, the availability of fully assigned, published NMR data for hippeastidine reduces ambiguity in batch-to-batch identity verification.

NMR characterization completeness
Supporting evidence
Full ¹H and ¹³C NMR assignments published (Kulhánková 2013); dual independent verification across research groups.
Reduces identity verification ambiguity; provides audit-ready QC reference for procurement.
3-O-Demethylhippeastidine assignments also published but fewer confirmatory datasets.
Analytical chemistry Quality control Reference standard qualification

Defensible Application Scenarios for Hippeastidine (CAS 66276-51-5) Based on Quantitative Differentiation Evidence


Genetic Toxicology Reference Compound for Amaryllidaceae Alkaloid Safety Profiling

Hippeastidine serves as a defined positive-control clastogen within Amaryllidaceae alkaloid screening panels. Its clastogenic activity, documented at 7.5 mg/kg (single dose) and 3 mg/kg (multidose) in the mouse bone marrow micronucleus assay [1], makes it suitable as a reference compound when benchmarking the genotoxic potential of novel Amaryllidaceae isolates or synthetic derivatives. Unlike galanthamine—which lacks clastogenic signals—hippeastidine provides a within-class comparator for structure-genotoxicity relationship studies.

Botanical Extract Standardization Marker for Habranthus tubispathus-Derived Preparations

Because hippeastidine is the most active AChE-inhibitory alkaloid in H. tubispathus extracts [2], it can serve as the quantitative marker compound for extract standardization and batch-to-batch consistency testing. Use of hippeastidine rather than lycorine or 3-O-demethylhippeastidine as the analytical reference standard ensures that the marker directly corresponds to the principal bioactive principle, aligning chemical standardization with pharmacological activity.

Scaffold Reference for Low-Cytotoxicity Antiviral Probe Development

The hippeastidine scaffold—exemplified by 6β-hydroxyhippeastidine's non-cytotoxic profile (CC₅₀ substantially above 40 μM) in Vero-E6 cells contrasted with lycorine's potent cytotoxicity (CC₅₀ = 1.2 μM) [3]—positions hippeastidine-type alkaloids as templates for designing antiviral or antiparasitic chemical probes where target-specific activity must be deconvoluted from cytotoxicity. Sourcing hippeastidine as the parent scaffold enables systematic structure-activity relationship (SAR) exploration aimed at retaining the favorable safety margin while improving target potency.

Authenticated Reference Material for NMR-Based Metabolomics and Dereplication Studies

With complete ¹H and ¹³C NMR assignments published and independently verifiable [4], hippeastidine is suitable as a qualified reference standard for NMR-based dereplication of Amaryllidaceae alkaloid extracts. Its full spectroscopic dataset enables unambiguous identification in complex mixtures via LC–NMR or GC–MS metabolomics workflows, reducing reliance on less-characterized or commercially unavailable Amaryllidaceae reference compounds.

Application
Selection Property
Validation Focus
Genetic toxicology screening studies
Clastogenicity endpoint context
In vivo micronucleus assay benchmarking
Botanical extract standardization
Principal bioactive marker alignment
AChE activity-consistent batch testing
Antiviral probe development
Scaffold cytotoxicity profile review
Cytotoxicity deconvolution in cell-based assays
NMR-based dereplication studies
Fully assigned spectroscopic reference
Identity confirmation in complex mixtures
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